Cas no 19499-88-8 (5-(benzyloxy)-2-methylaniline)

5-(Benzyloxy)-2-methylaniline is an aromatic amine derivative featuring a benzyloxy substituent at the 5-position and a methyl group at the 2-position of the aniline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-donating benzyloxy and methyl groups, enhance reactivity in electrophilic aromatic substitution and coupling reactions. The compound’s stability under standard conditions and well-defined purity make it suitable for precise synthetic applications. It is commonly utilized in the development of dyes, ligands, and bioactive molecules, offering reliable performance in complex chemical transformations.
5-(benzyloxy)-2-methylaniline structure
5-(benzyloxy)-2-methylaniline structure
Product Name:5-(benzyloxy)-2-methylaniline
CAS No:19499-88-8
MF:C14H15NO
MW:213.275003671646
MDL:MFCD11007839
CID:840386
PubChem ID:27274710
Update Time:2025-06-08

5-(benzyloxy)-2-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-5-benzyloxyanilin
    • 2-methyl-5-phenylmethoxyaniline
    • 2-Amino-4-benzyloxy-toluol
    • 5-Benzyloxy-2-methylphenylamine
    • CTK8H4537
    • SureCN2852071
    • 2-Methyl-5-benzyloxyaniline
    • 5-Benzyloxy-2-methyl-phenylamine
    • 5-(benzyloxy)-2-methylbenzenamine
    • 5-(benzyloxy)-2-methylaniline
    • DTXSID20650586
    • Y13512
    • MFCD11007839
    • AC-30544
    • SCHEMBL2852071
    • EN300-1703004
    • DB-086267
    • BS-27675
    • 19499-88-8
    • CS-0162933
    • MDL: MFCD11007839
    • Inchi: 1S/C14H15NO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3
    • InChI Key: XNRKEHVEZGIZJJ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(C)=C(C=1)N

Computed Properties

  • Exact Mass: 213.11545
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

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5-(benzyloxy)-2-methylaniline Suppliers

Amadis Chemical Company Limited
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(CAS:19499-88-8)5-(benzyloxy)-2-methylaniline
Order Number:A1139206
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:47
Price ($):221.0/649.0/1052.0
Email:sales@amadischem.com

Additional information on 5-(benzyloxy)-2-methylaniline

2-Methyl-5-benzyloxyaniline: A Comprehensive Overview

2-Methyl-5-benzyloxyaniline, also known by its CAS number 19499-88-8, is a versatile organic compound that has garnered significant attention in the fields of biomedical research and pharmaceutical development. This article delves into the structure, synthesis, applications, and recent advancements associated with this intriguing compound.

The molecular framework of 2-Methyl-5-benzyloxyaniline comprises a benzene ring substituted at the 5-position with a benzyloxy group (-OCH2Ph) and at the 2-position with a methyl group (-CH3). This unique arrangement renders it highly suitable for various chemical reactions, particularly those involving aromatic substitution and amine chemistry. Its structure is not only amenable to modification but also endows it with properties that are valuable in drug design.

Recent studies have highlighted the potential of 2-Methyl-5-benzyloxyaniline as a precursor in the synthesis of bioactive molecules. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases. The presence of the benzyloxy group facilitates efficient coupling reactions, enabling the attachment of diverse pharmacophores to create targeted therapies.

In addition to its role in drug discovery, 2-Methyl-5-benzyloxyaniline has found applications in materials science. Its derivatives have been explored for their potential as nanomaterial building blocks, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional properties, such as high surface area and stability, making them candidates for applications in gas storage, catalysis, and sensing technologies.

The synthetic route to 2-Methyl-5-benzyloxyaniline is well-established and involves the reaction of 2-methyl-aniline with benzyl chloride in the presence of a base. This straightforward procedure has made it a favored intermediate in many laboratories. Furthermore, advancements in catalytic methods have enabled the efficient synthesis of this compound, reducing costs and environmental impact.

One of the most promising areas of research involving 2-Methyl-5-benzyloxyaniline is its application in antibody-drug conjugate (ADC) development. The compound's ability to serve as a linker between antibodies and cytotoxic agents has been explored extensively. Recent findings, as reported in the journal Nature Biotechnology, indicate that derivatives of this compound can enhance the stability and efficacy of ADCs, leading to improved therapeutic outcomes in oncology.

Another area of interest is its use in bioanalytical chemistry. Researchers have employed 2-Methyl-5-benzyloxyaniline-based probes for the detection of biomolecules, such as enzymes and DNA. These probes leverage the compound's unique photophysical properties to enable sensitive and selective sensing methods, which are critical in diagnostics and environmental monitoring.

Looking ahead, the potential of 2-Methyl-5-benzyloxyaniline continues to be explored in emerging fields such as precision medicine and regenerative medicine. Its adaptability and reactivity make it a valuable tool for addressing complex biological questions and developing innovative therapies.

In conclusion, 2-Methyl-5-benzyloxyaniline stands as a testament to the diversity and utility of organic compounds in modern science. Its applications span drug discovery, materials science, and bioanalysis, underscoring its importance in advancing biomedical research. As new techniques and insights emerge, this compound will undoubtedly remain at the forefront of scientific exploration and innovation.

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Amadis Chemical Company Limited
(CAS:19499-88-8)5-(benzyloxy)-2-methylaniline
A1139206
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):221.0/649.0/1052.0
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